molecular formula C24H19N4NaO2 B3139326 sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate CAS No. 477713-51-2

sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate

Cat. No.: B3139326
CAS No.: 477713-51-2
M. Wt: 418.4 g/mol
InChI Key: RIVHYNFZKHHMFO-OUFJFOJPSA-M
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Description

Sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate is a complex organic compound with a unique structure that includes a quinoxaline ring, a hydrazone linkage, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate typically involves the condensation of 3-benzyl-2-quinoxalinecarbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenylpropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenylpropanoate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The hydrazone linkage may also interact with enzymes, leading to the inhibition of their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2-carboxylate.

    Hydrazone derivatives: Compounds with hydrazone linkages, such as benzylidenehydrazones.

    Phenylpropanoate derivatives: Compounds with phenylpropanoate moieties, such as cinnamic acid derivatives.

Uniqueness

Sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate is unique due to its combination of a quinoxaline ring, hydrazone linkage, and phenylpropanoate moiety

Properties

IUPAC Name

sodium;(2Z)-2-[(3-benzylquinoxalin-2-yl)hydrazinylidene]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2.Na/c29-24(30)22(16-18-11-5-2-6-12-18)27-28-23-21(15-17-9-3-1-4-10-17)25-19-13-7-8-14-20(19)26-23;/h1-14H,15-16H2,(H,26,28)(H,29,30);/q;+1/p-1/b27-22-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHYNFZKHHMFO-OUFJFOJPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC4=CC=CC=C4)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC4=CC=CC=C4)\C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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